![molecular formula C23H16Cl3N3OS B2978710 2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone CAS No. 422532-27-2](/img/structure/B2978710.png)
2-[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . Quinazoline derivatives are known to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed various methods for synthesizing quinazoline derivatives, including those similar to the compound . These methods often involve reactions that introduce functional groups or modify existing ones to explore the chemical reactivity and potential applications of these compounds in medicinal chemistry and other fields.
- Chemical Modifications and Derivatives : One study reports the synthesis of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. This research highlights the chemical versatility of quinazoline scaffolds for generating compounds with potential antimicrobial activity (Saleh et al., 2004).
Biological Activities
The biological activities of quinazoline derivatives have been a significant area of interest, with studies exploring their antimicrobial, antituberculosis, and cytotoxicity profiles.
Antimicrobial and Antituberculosis Activity : Certain quinazoline derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. For example, a series of 3-heteroarylthioquinoline derivatives exhibited significant activity against M. tuberculosis H37Rv, indicating the therapeutic potential of these compounds (Chitra et al., 2011).
Cytotoxicity Studies : The same series of quinazoline derivatives were evaluated for their cytotoxic effects against mouse fibroblasts, providing insights into their safety profile and potential for further development as therapeutic agents.
Future Directions
Quinazoline derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could involve synthesizing and testing new quinazoline derivatives, including this compound, to explore their potential as therapeutic agents.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3OS/c24-16-8-5-14(6-9-16)12-27-22-17-3-1-2-4-20(17)28-23(29-22)31-13-21(30)15-7-10-18(25)19(26)11-15/h1-11H,12-13H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKONAAUQRHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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